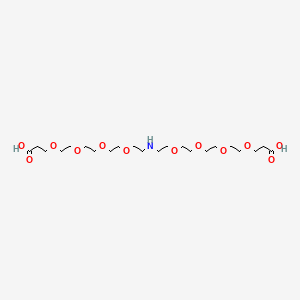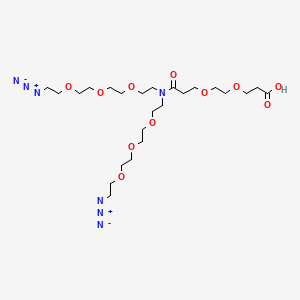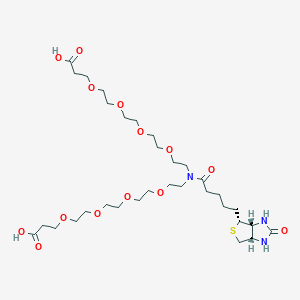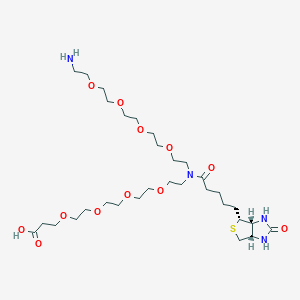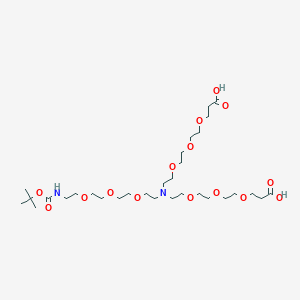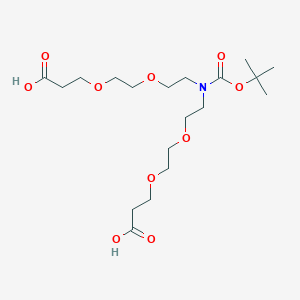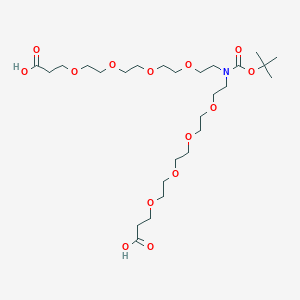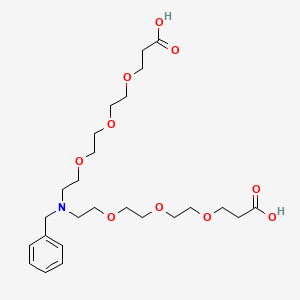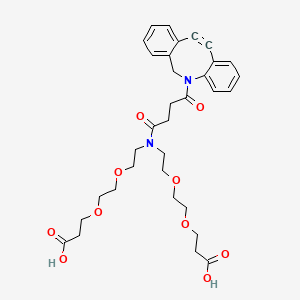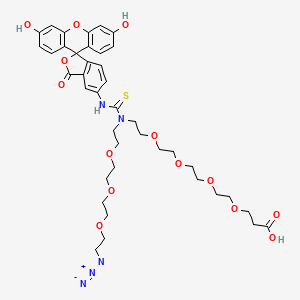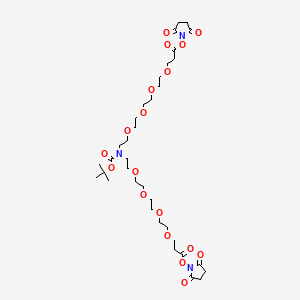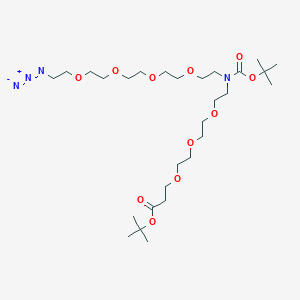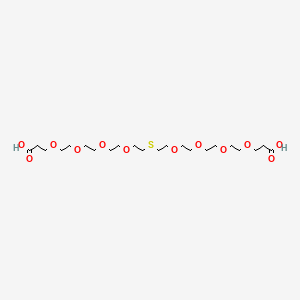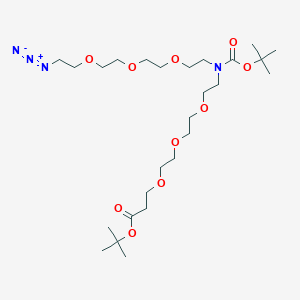
N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester is a multifunctional compound that plays a significant role in various scientific and industrial applications. This compound features an azide group, a tert-butoxycarbonyl (Boc) protected amine, and a PEG (polyethylene glycol) spacer, making it a versatile linker in chemical synthesis and bioconjugation.
Synthetic Routes and Reaction Conditions:
Azide Functionalization: The synthesis begins with the introduction of the azide group to a PEG chain. This can be achieved through the reaction of PEG with azidating agents such as sodium azide (NaN3) under appropriate conditions.
Boc Protection: The amine group on the PEG chain is then protected using Boc-anhydride (di-tert-butyl dicarbonate) in the presence of a base like triethylamine (TEA) to form the Boc-protected amine.
Esterification: Finally, the carboxylic acid end of the PEG chain is esterified using t-butanol in the presence of a catalyst like sulfuric acid to form the t-butyl ester.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing these synthetic steps to achieve high yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and efficiency.
Types of Reactions:
Click Chemistry: The azide group in the compound is highly reactive in Click Chemistry reactions, particularly with alkynes to form stable triazole linkages.
Reduction: The azide group can be reduced to an amine using reducing agents like sodium borohydride (NaBH4) or hydrogenation catalysts.
Substitution: The Boc-protected amine can be deprotected using acids like trifluoroacetic acid (TFA) to yield the free amine, which can then undergo further reactions.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalyst, terminal alkynes, solvents like THF or DMSO.
Reduction: Sodium borohydride, hydrogen gas, palladium catalyst.
Substitution: Trifluoroacetic acid, dichloromethane.
Major Products Formed:
Triazole Linkages: Resulting from Click Chemistry reactions.
Amines: Resulting from the reduction of azides.
Free Amines: Resulting from the deprotection of Boc-protected amines.
Scientific Research Applications
N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester is widely used in scientific research due to its versatility:
Chemistry: It serves as a linker in the synthesis of complex molecules, facilitating the attachment of various functional groups.
Biology: It is used in bioconjugation to attach biomolecules like proteins, peptides, and nucleic acids to surfaces or other molecules.
Medicine: It is employed in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: It is utilized in the development of diagnostic tools and materials with enhanced properties.
Mechanism of Action
The compound exerts its effects through its functional groups:
Azide Group: Participates in Click Chemistry reactions, forming stable triazole linkages.
Boc-Protected Amine: Provides a protected amine that can be selectively deprotected to yield a free amine for further reactions.
PEG Spacer: Enhances solubility and reduces immunogenicity in biological applications.
Molecular Targets and Pathways:
Click Chemistry: Targets terminal alkynes to form triazole linkages.
Reduction: Targets azide groups to form amines.
Substitution: Targets Boc-protected amines for deprotection.
Comparison with Similar Compounds
N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester is unique due to its combination of azide, Boc-protected amine, and PEG spacer. Similar compounds include:
Azido-PEG3-acid: Contains an azide group and a carboxylic acid.
N-(Azido-PEG2)-N-Fluorescein-PEG3-acid: Contains an azide group, a fluorescein dye, and a carboxylic acid.
N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid: Contains an azide group, an amine, and a carboxylic acid.
These compounds differ in their functional groups and applications, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50N4O10/c1-25(2,3)39-23(31)7-11-33-15-19-37-21-17-35-13-9-30(24(32)40-26(4,5)6)10-14-36-18-22-38-20-16-34-12-8-28-29-27/h7-22H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIWQDDVTKZAPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50N4O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

